molecular formula C6H11N3S B053686 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 121519-86-6

5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B053686
CAS No.: 121519-86-6
M. Wt: 157.24 g/mol
InChI Key: YZHXROJGRJZQIT-UHFFFAOYSA-N
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Description

5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol is a versatile and significant heterocyclic scaffold of high interest in medicinal chemistry and materials science. Its core structure, featuring a 1,2,4-triazole ring substituted with a thiol group, provides a privileged pharmacophore capable of diverse non-covalent interactions, including hydrogen bonding and coordination with metal ions. This compound serves as a critical precursor for the synthesis of a wide array of derivatives, particularly through S-alkylation or N-alkylation reactions, to create novel thioethers, disulfides, and fused heterocyclic systems. Researchers utilize this chemical entity extensively in the development of potential therapeutic agents, with investigations focusing on its antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, its ability to act as a ligand in coordination chemistry makes it valuable for constructing metal-organic frameworks (MOFs) and catalysts. The propyl and methyl substituents at the 4-position offer a balance of lipophilicity and steric bulk, allowing for fine-tuning of the compound's physicochemical properties and biological activity in structure-activity relationship (SAR) studies. For Research Use Only.

Properties

IUPAC Name

3-methyl-4-propyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-3-4-9-5(2)7-8-6(9)10/h3-4H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHXROJGRJZQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397347
Record name 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121519-86-6
Record name 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Thiosemicarbazide Intermediates

Acyl hydrazides serve as critical precursors in this route. For example, 4-methylpentanehydrazide is reacted with propyl isothiocyanate in ethanol at reflux to form the corresponding thiosemicarbazide. The reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the electrophilic carbon of the isothiocyanate, yielding a substituted thiosemicarbazide intermediate.

Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: 70–80°C (reflux)

  • Duration: 6–8 hours

  • Yield: 65–75%

Base-Catalyzed Cyclization

The thiosemicarbazide intermediate undergoes cyclization in the presence of a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH). This step facilitates the elimination of water and the formation of the 1,2,4-triazole ring. The propyl and methyl substituents are introduced via the original hydrazide and isothiocyanate reactants, respectively.

Optimized Cyclization Parameters:

ParameterValueImpact on Yield
Base Concentration2–3 M NaOHMaximizes ring closure
Temperature100–110°CAccelerates reaction
Reaction Time4–5 hoursPrevents side reactions
SolventWater-Ethanol (1:1 v/v)Enhances solubility

Yields for this step typically range from 70–80% .

Alkylation of Preformed Triazole-Thiols

An alternative approach involves the alkylation of a pre-synthesized 1,2,4-triazole-3-thiol scaffold. This method is particularly useful for introducing alkyl groups at specific positions on the triazole ring.

Synthesis of the Triazole-Thiol Core

The unsubstituted 1,2,4-triazole-3-thiol is first prepared via cyclocondensation of thiosemicarbazides, as described in Section 1. This intermediate is then subjected to alkylation with methyl iodide (CH₃I) and propyl iodide (C₃H₇I) to introduce the methyl and propyl groups, respectively.

Key Considerations:

  • Regioselectivity: Alkylation preferentially occurs at the sulfur atom (S-alkylation) due to its higher nucleophilicity compared to ring nitrogen atoms.

  • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state.

Stepwise Alkylation Protocol

  • Methylation: The triazole-thiol is treated with methyl iodide in DMF at 50°C for 3 hours, yielding the S-methyl derivative.

  • Propylation: Subsequent reaction with propyl iodide in the presence of potassium carbonate (K₂CO₃) introduces the propyl group at the N4 position.

Reaction Outcomes:

StepReagentYieldPurity (HPLC)
1CH₃I85%95%
2C₃H₇I78%92%

Optimization of Reaction Conditions

Recent studies have focused on optimizing alkylation conditions to improve regioselectivity and yield. Density functional theory (DFT) calculations and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the factors governing substituent placement.

Solvent and Base Selection

The choice of solvent and base significantly impacts the reaction pathway:

  • Solvent: DMF increases S-alkylation efficiency, while tetrahydrofuran (THF) favors N-alkylation.

  • Base: Potassium tert-butoxide (t-BuOK) enhances deprotonation of the thiol group, promoting S-alkylation.

Temperature and Stoichiometry

Elevated temperatures (60–80°C) accelerate alkylation but may lead to by-product formation. A 1:1.2 molar ratio of triazole-thiol to alkylating agent ensures complete conversion without excess reagent.

Alternative Synthetic Pathways

While less common, the following methods have been explored for niche applications:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation of thiosemicarbazides under microwave conditions (150°C, 20 minutes) achieves yields comparable to conventional heating.

Solid-Phase Synthesis

Immobilization of the acyl hydrazide on a resin enables stepwise addition of reagents, simplifying purification. This method is advantageous for high-throughput screening but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions: 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

5-Methyl-4-propyl-4H-1,2,4-triazole-3-thiol serves as a valuable building block in organic synthesis. Its ability to form stable complexes with metal ions makes it useful in coordination chemistry for developing catalysts and other materials .

Biology

The compound has shown promise as an antimicrobial and antifungal agent:

  • Antimicrobial Activity : Research indicates that it exhibits efficacy against various bacterial strains. Studies have evaluated its interactions with specific enzymes crucial for bacterial survival .
  • Enzyme Inhibition Studies : The thiol group allows the compound to bind to enzymes involved in oxidative stress responses, potentially modulating their activity.

Medicine

This compound is being investigated for its potential therapeutic applications:

  • Cancer Treatment : Its structural features may allow it to interact with biological targets relevant for cancer therapy.
  • Inflammatory Conditions : Due to its biological activity profile, it is being explored for treating various inflammatory diseases.

Agriculture

The compound's antifungal properties make it a candidate for agricultural applications:

  • Fungicides : It has been studied for its effectiveness in inhibiting fungal growth that affects crops .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Study : A study demonstrated that this compound inhibited the growth of specific bacterial strains more effectively than conventional antibiotics.
  • Enzyme Interaction Analysis : Research highlighted its ability to modulate the activity of glutathione peroxidase and superoxide dismutase through thiol interactions.
  • Agricultural Application Trials : Field trials showed that formulations containing this compound reduced fungal infections in crops by over 30% compared to untreated controls.

Mechanism of Action

The mechanism of action of 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological macromolecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and other biomolecules through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Key Observations :

  • Biological Targets : Analogous compounds with alkyl or aryl groups at position 4 (e.g., 4-phenyl) show activity against kinases and COX-2, suggesting the target compound may share similar mechanistic pathways .
  • Amino vs. Alkyl Groups: Replacing the 4-propyl group with an amino group (as in 4-amino-5-methyl derivatives) shifts activity toward antibacterial effects, highlighting the critical role of substituent electronics .

Key Observations :

  • Corrosion Inhibition : Pyridyl-substituted triazole-thiols exhibit strong adsorption on metal surfaces due to lone-pair electrons from nitrogen and sulfur, a trait that may extend to the target compound’s propyl group, albeit with reduced polarity .
  • Solubility and Reactivity : Morpholine or pyrazole substituents (e.g., in antiradical agents) introduce heteroatoms that enhance water solubility, whereas the target compound’s alkyl groups may favor organic-phase interactions .

Challenges :

  • Steric hindrance from the 4-propyl group may reduce reaction yields compared to smaller substituents (e.g., methyl or phenyl) .
  • Thiol oxidation during synthesis necessitates inert atmospheres or protective groups .

Biological Activity

5-Methyl-4-propyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article delves into its antimicrobial, antifungal, anticancer, and other pharmacological properties, supported by various studies and research findings.

Chemical Structure and Properties

This compound (C_8H_{11}N_3S) features a triazole ring with a thiol group, which enhances its reactivity and biological interactions. The presence of methyl and propyl groups contributes to its unique steric and electronic environment, influencing its biological activity and interaction with macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:

  • Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of their activity. This mechanism is crucial for its antimicrobial properties.
  • Nucleic Acid Interaction : The triazole ring can participate in hydrogen bonding and π-π interactions with nucleic acids, potentially affecting gene expression and replication processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

  • Bacterial Efficacy : Studies have shown that this compound can inhibit the growth of various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 40 to 100 µg/mL .
Bacterial StrainMIC (µg/mL)Reference
E. coli50
S. aureus60
P. aeruginosa70
  • Fungal Activity : The compound has also demonstrated antifungal properties against species such as Candida albicans, indicating its potential for agricultural applications as a fungicide.

Anticancer Potential

Emerging studies suggest that this compound may serve as a lead compound in anticancer drug development:

  • Cytotoxicity Studies : In vitro assays have revealed that it exhibits cytotoxic effects against various cancer cell lines, including melanoma (IGR39) and breast cancer (MDA-MB-231). The compound's structure allows it to interact with cancer cell receptors effectively .
Cancer Cell LineIC50 (µM)Reference
Melanoma (IGR39)25
Breast Cancer (MDA-MB-231)30

Comparative Analysis with Related Compounds

To understand the specificity of this compound's activity, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-4H-1,2,4-triazole-3-thiolMethyl group onlyLimited antimicrobial activity
5-Ethyl-4-propyl-4H-1,2,4-triazole-3-thiolEthyl instead of methylEnhanced lipophilicity
1,2,4-Triazole DerivativesVarying substitutionsBroader spectrum of biological activities

The unique combination of substituents in this compound enhances its lipophilicity and interaction potential compared to other triazoles .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole-thiols exhibited significant antibacterial activity against multi-drug resistant strains .
  • Cytotoxicity Research : A recent investigation into the cytotoxic effects of triazole derivatives indicated that modifications in the side chains could enhance selectivity towards cancer cells while minimizing toxicity in normal cells .

Q & A

Q. How is the compound’s stability evaluated under physiological conditions?

  • Answer :
  • pH stability tests : Incubate in buffers (pH 1–9) and analyze degradation via LC-MS.
  • Thermogravimetric analysis (TGA) : Assess thermal stability for storage recommendations.
  • Light exposure studies : UV-vis spectroscopy monitors photodegradation kinetics .

Methodological Insights from Evidence

Technique Application References
Microwave synthesisReduces reaction time for triazole derivatives
Molecular dockingPrioritizes derivatives for biological testing
2D NMRResolves tautomeric or conformational ambiguity
ADME predictionFilters compounds with poor pharmacokinetics

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